REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:11][C:10](=[O:12])[O:9][C:8]([CH3:14])([CH3:13])[C:7]=2[CH:15]=1.B(Br)(Br)Br.C(O)C>C(Cl)CCl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:11][C:10](=[O:12])[O:9][C:8]([CH3:13])([CH3:14])[C:7]=2[CH:15]=1
|
Name
|
6-methoxy-4,4-dimethyl-4H-3,1-benzoxazin-2-one
|
Quantity
|
237.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(OC(N2)=O)(C)C)C1
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
dropwise, under stirring, at -30° to -40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated down to about 500 ml
|
Type
|
ADDITION
|
Details
|
diluted with 3 liters of water
|
Type
|
FILTRATION
|
Details
|
The precipitate is subjected to suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC2=C(C(OC(N2)=O)(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |